Cas no 52396-78-8 (3-amino-3-(1,3-thiazol-2-yl)propanoic acid)

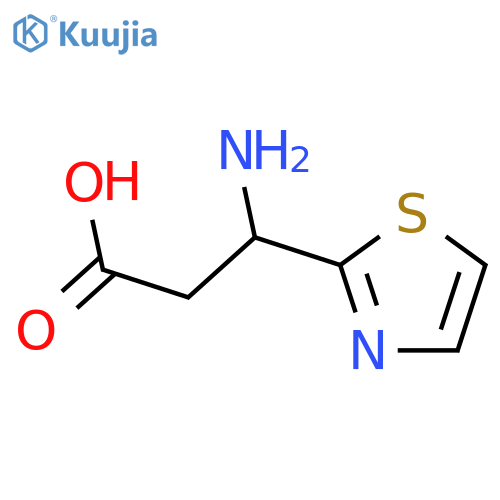

52396-78-8 structure

商品名:3-amino-3-(1,3-thiazol-2-yl)propanoic acid

3-amino-3-(1,3-thiazol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (±)-3-Amino-3-(2-thiazolyl)propanoic acid

- SCHEMBL10585713

- CCA39678

- 52396-78-8

- EN300-118922

- 3-amino-3-(1,3-thiazol-2-yl)propanoic acid

- 3-amino-3-(1,3-thiazol-2-yl)propanoicacid

- AT45807

- 3-amino-3-(thiazol-2-yl)propanoic acid

- Z1255465757

- AKOS022908865

-

- インチ: InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)

- InChIKey: RYXFYJOVBFTPTP-UHFFFAOYSA-N

- ほほえんだ: NC(CC(O)=O)c1nccs1

計算された属性

- せいみつぶんしりょう: 172.03064868g/mol

- どういたいしつりょう: 172.03064868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.9

- トポロジー分子極性表面積: 104Ų

3-amino-3-(1,3-thiazol-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-118922-0.25g |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 95% | 0.25g |

$481.0 | 2023-07-06 | |

| Enamine | EN300-118922-0.5g |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 95% | 0.5g |

$758.0 | 2023-07-06 | |

| Enamine | EN300-118922-2.5g |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 95% | 2.5g |

$1903.0 | 2023-07-06 | |

| TRC | A636938-100mg |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 100mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-118922-100mg |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 95.0% | 100mg |

$337.0 | 2023-10-03 | |

| 1PlusChem | 1P01A3AE-50mg |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 95% | 50mg |

$332.00 | 2024-04-30 | |

| Enamine | EN300-118922-10000mg |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 95.0% | 10000mg |

$4176.0 | 2023-10-03 | |

| 1PlusChem | 1P01A3AE-500mg |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 95% | 500mg |

$999.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2036812-1g |

3-Amino-3-(thiazol-2-yl)propanoic acid |

52396-78-8 | 1g |

¥7192.00 | 2024-05-10 | ||

| Enamine | EN300-118922-1.0g |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

52396-78-8 | 95% | 1.0g |

$971.0 | 2023-07-06 |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Louis Porte RSC Adv., 2014,4, 64506-64513

52396-78-8 (3-amino-3-(1,3-thiazol-2-yl)propanoic acid) 関連製品

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 81216-14-0(7-bromohept-1-yne)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬